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molecular formula C19H19NO3 B8465969 benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B8465969
M. Wt: 309.4 g/mol
InChI Key: LDURPZVWUOEPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003649B2

Procedure details

Sodium carbonate (96 g, 909.79 mmol) was added to benzyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (123.1 g, 303.26 mmol) and 4-hydroxyphenylboronic acid (46.0 g, 333.59 mmol) in a mixture of dioxane (1000 mL) and water (250 mL). The resulting mixture was bubbled with nitrogen for 10 minutes then 1,1′-bis(diphenylphosphino)ferrocenedichloropalladium(II) (5.49 g, 7.58 mmol) was added and the reaction mixture was heated at 80° C. for 1 hour, then cooled to room temperature. The reaction mixture was diluted with DCM (2 L) and washed with water (2 L). The aqueous washing was re-extracted with DCM (1 L), then the combined organics were washed with saturated brine (500 mL), dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 10 to 30% EtOAc in isohexane. Fractions containing the desired product were evaporated to dryness then triturated with isohexane, filtered and dried to afford benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (62.3 g, 66.4%) as a solid.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
123.1 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].FC(F)(F)S(O[C:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:20])[CH2:15][CH:14]=1)(=O)=O.[OH:31][C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1>O1CCOCC1.O.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:31][C:32]1[CH:37]=[CH:36][C:35]([C:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[O:20])[CH2:15][CH:14]=2)=[CH:34][CH:33]=1 |f:0.1.2,8.9.10.11|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
123.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OCC1=CC=CC=C1)(F)F
Name
Quantity
46 g
Type
reactant
Smiles
OC1=CC=C(C=C1)B(O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.49 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was bubbled with nitrogen for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with water (2 L)
WASH
Type
WASH
Details
The aqueous washing
EXTRACTION
Type
EXTRACTION
Details
was re-extracted with DCM (1 L)
WASH
Type
WASH
Details
the combined organics were washed with saturated brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 10 to 30% EtOAc in isohexane
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
then triturated with isohexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g
YIELD: PERCENTYIELD 66.4%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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